molecular formula C14H16N2O4 B1360974 1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid CAS No. 1035840-45-9

1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid

Cat. No.: B1360974
CAS No.: 1035840-45-9
M. Wt: 276.29 g/mol
InChI Key: UKQPRBNJAGUDNL-UHFFFAOYSA-N
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Description

1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C15H18N2O4 It belongs to the class of benzoxazoles, which are heterocyclic aromatic organic compounds

Scientific Research Applications

1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for treating various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The methoxy group is introduced through a subsequent substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzoxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted benzoxazoles with different functional groups.

Mechanism of Action

1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid is similar to other benzoxazole derivatives, such as 1-(5-Methoxy-1,3-benzoxazol-2-yl)methanamine and 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexylmethanamine. its unique structural features, such as the piperidine ring and carboxylic acid group, contribute to its distinct properties and applications.

Comparison with Similar Compounds

  • 1-(5-Methoxy-1,3-benzoxazol-2-yl)methanamine

  • 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexylmethanamine

Properties

IUPAC Name

1-(5-methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-19-10-4-5-12-11(7-10)15-14(20-12)16-6-2-3-9(8-16)13(17)18/h4-5,7,9H,2-3,6,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQPRBNJAGUDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)N3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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